Acamprosate calcium

Catalog No.
S516878
CAS No.
77337-73-6
M.F
C5H11CaNO4S
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acamprosate calcium

CAS Number

77337-73-6

Product Name

Acamprosate calcium

IUPAC Name

calcium;3-acetamidopropane-1-sulfonate

Molecular Formula

C5H11CaNO4S

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);

InChI Key

FQYZCUOYXXIDPF-UHFFFAOYSA-N

SMILES

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]

Synonyms

acamprosate, acamprosate calcium, acamprostate, Acetyl Homotaurinate, Calcium, Acetylhomotaurinate, Calcium, Acetylhomotaurine, Calcium, Acetylhomotaurine, Sodium, Aotal, calcium acetyl homotaurinate, calcium acetylhomotaurinate, calcium acetylhomotaurine, Campral, Campral EC, N Acetylhomotaurine, N Acetylhomotaurine, Monolithium Salt, N Acetylhomotaurine, Monopotassium Salt, N Acetylhomotaurine, Monosodium Salt, N-acetylhomotaurine, N-acetylhomotaurine, calcium (2:1) salt, N-acetylhomotaurine, magnesium (2:1) salt, N-acetylhomotaurine, monolithium salt, N-acetylhomotaurine, monopotassium salt, N-acetylhomotaurine, monosodium salt, N-acetylhomotaurine, zinc (2:1) salt, Regtect, sodium acetylhomotaurine, Zulex

Canonical SMILES

CC(=O)NCCCS(=O)(=O)O.[Ca]

Evidence for Efficacy:

  • Reduced Relapse Risk: Acamprosate, when used alongside psychosocial therapy, has shown statistically significant benefits. A review of clinical trials found it reduced the risk of returning to any drinking after detoxification by 86% compared to placebo [].
  • Increased Abstinence Duration: Studies have shown that acamprosate treatment leads to an increase in the total number of days individuals remain abstinent compared to placebo [, ].
  • Long-Term Effectiveness: Several studies demonstrate a lasting effect of acamprosate even after treatment discontinuation. Research suggests a 9% lower risk of returning to drinking in the 3-12 months following treatment cessation compared to placebo [].

Acamprosate calcium is a synthetic compound primarily used in the treatment of alcohol dependence. It is known for its ability to help maintain abstinence from alcohol by reducing cravings and the urge to drink. The chemical name for acamprosate calcium is calcium acetylaminopropane sulfonate, with the molecular formula \text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{8}\text{S}_{2}\text{Ca}} and a molecular weight of 400.48 g/mol . Acamprosate calcium is characterized as a white, odorless powder that is freely soluble in water but practically insoluble in absolute ethanol and dichloromethane .

The mechanism by which acamprosate calcium exerts its effects is not fully understood []. However, research suggests it may play a role in:

  • Modulating glutamate activity: Acamprosate might interact with NMDA receptors, which are involved in excitatory neurotransmission. Alcohol disrupts glutamate signaling, and acamprosate may help normalize it [].
  • Restoring calcium homeostasis: Chronic alcohol exposure disrupts calcium balance in neurons. Acamprosate's structure may influence calcium channels, promoting stability [].

Acamprosate calcium is generally well-tolerated with a low risk of serious side effects []. Common side effects include diarrhea, nausea, stomach pain, and headache [].

  • Acamprosate calcium has no known significant hazards regarding flammability or reactivity [].
  • While pregnancy category ratings can vary depending on the source, acamprosate is generally considered to be in Category B (fetal risk cannot be ruled out but no evidence of harm) [].

The synthesis of acamprosate calcium involves several key reactions. The primary method includes the acetylation of homotaurine using acetic anhydride in the presence of calcium acetate. The general reaction can be summarized as follows:

  • Acetylation Reaction:
    \text{Homotaurine}+\text{Acetic Anhydride}+\text{Calcium Acetate}\rightarrow \text{Acamprosate Calcium}

This reaction typically occurs in an aqueous solution under controlled temperature conditions (120-130 °C) and yields acamprosate calcium after cooling and crystallization .

Acamprosate calcium is believed to exert its effects through modulation of neurotransmitter systems in the brain, particularly by restoring the balance between excitatory and inhibitory signals disrupted by chronic alcohol consumption. It acts as a positive allosteric modulator of gamma-aminobutyric acid receptors and an antagonist at N-methyl-D-aspartate receptors, which helps mitigate withdrawal symptoms and cravings associated with alcohol dependence . Importantly, it does not induce alcohol aversion or cause disulfiram-like reactions .

The most common synthesis method for acamprosate calcium involves:

  • Reactants:
    • Homotaurine
    • Acetic Anhydride
    • Calcium Acetate
  • Procedure:
    • Mix homotaurine with acetic anhydride and calcium acetate.
    • Heat the mixture to 120-130 °C for several hours.
    • Allow the reaction mixture to cool, then add water to dissolve the product.
    • Filter out impurities using activated carbon, concentrate under reduced pressure, and crystallize using a solvent such as acetone or ethanol.

This method can achieve yields up to 95% .

Acamprosate calcium is primarily used in clinical settings for:

  • Alcohol Dependence Treatment: It aids in maintaining abstinence from alcohol in individuals who are already abstinent at the start of treatment.
  • Psychosocial Support: It is often used in conjunction with psychosocial interventions to enhance treatment outcomes for alcohol use disorder .

Research indicates that acamprosate calcium interacts with several neurotransmitter systems:

  • GABA System: Enhances GABA signaling at GABA-A receptors, which may help reduce anxiety and cravings associated with alcohol withdrawal.
  • Glutamate System: Modulates NMDA receptor activity, counteracting excessive excitatory signaling that can occur during alcohol withdrawal .

These interactions suggest that acamprosate plays a critical role in stabilizing neurotransmitter balance disrupted by chronic alcohol use.

Several compounds share structural or functional similarities with acamprosate calcium. Here are some notable examples:

Compound NameChemical FormulaSimilarity/Functionality
HomotaurineC₃H₇NO₃SStructural precursor to acamprosate; similar effects on neurotransmission.
Gamma-Aminobutyric AcidC₄H₉NO₂Major inhibitory neurotransmitter; shares GABA-like properties.
TaurineC₂H₇NO₄SNeuromodulator; involved in similar pathways affecting mood and anxiety.
NaltrexoneC₂₁H₂₅N₃O₄SOpioid receptor antagonist; used for alcohol dependence but works via different mechanisms.

Uniqueness of Acamprosate Calcium

Acamprosate calcium's unique mechanism lies in its ability to specifically target excitatory and inhibitory neurotransmitter balance without producing sedative effects or dependence, which differentiates it from other treatments like benzodiazepines or opioid antagonists such as naltrexone . Its pharmacological profile allows it to be effective in maintaining abstinence while minimizing withdrawal symptoms without causing significant central nervous system activity outside of its intended use.

Purity

> 95%

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.0034699 g/mol

Monoisotopic Mass

221.0034699 g/mol

Heavy Atom Count

12

Appearance

White to Off-White Solid

Melting Point

>297 ºC

UNII

59375N1D0U

Related CAS

77337-76-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Alcohol Deterrents

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Irritant

Irritant

Other CAS

77337-73-6

Wikipedia

Acamprosate calcium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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